![molecular formula C21H22FNO3 B1325728 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone CAS No. 898761-77-8](/img/structure/B1325728.png)
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane group, which is a type of spirocyclic compound . This group is attached to a benzophenone moiety via a methylene (-CH2-) linker .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group and a fluorobenzophenone group . The spirocyclic group contains a nitrogen atom and two oxygen atoms in a nine-membered ring, with the nitrogen atom forming part of a smaller, five-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It has a molar mass of 143.18 g/mol . The compound’s boiling point is between 108 - 110 °C, and it has a density of 1.117 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Mechanisms
Research on antioxidant assays, such as the ABTS/PP decolorization assay, highlights the importance of understanding the reaction pathways involved in antioxidant activity. Antioxidants can undergo specific reactions, including coupling with radicals, which is crucial for evaluating their capacity. The specific reactions and products formed during these assays, like coupling adducts and oxidative degradation products, are essential for understanding the antioxidant potential of compounds, including those structurally related to benzophenones (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
The evaluation of antioxidant activity involves various assays, each with its detection mechanism, applicability, advantages, and disadvantages. For compounds like 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone, understanding these methods is crucial for accurately assessing their antioxidant potential. Methods such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and others like CUPRAC and FRAP, based on electron transfer, provide comprehensive insights into antioxidant capabilities (Munteanu & Apetrei, 2021).
Molecular Basis of Polyphenolic Antioxidants
Understanding the molecular basis and mechanisms through which polyphenolic compounds exert their antioxidant effects is fundamental. The main mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation, provide a foundation for exploring the antioxidant activity of structurally related compounds. This knowledge is crucial for elucidating the health benefits and potential applications of polyphenolic antioxidants (Leopoldini et al., 2011).
Environmental Impact and Ecological Risks
The widespread use of benzophenone derivatives in consumer products raises concerns about their environmental impact and ecological risks. Studies on compounds like benzophenone-3 (BP-3) shed light on their environmental fate, potential toxicity, and endocrine-disrupting capabilities. These studies are pertinent for understanding the broader implications of related compounds on aquatic ecosystems and human health (Kim & Choi, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSHGJQWRGFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643311 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone | |
CAS RN |
898761-77-8 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

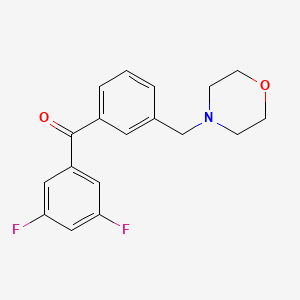
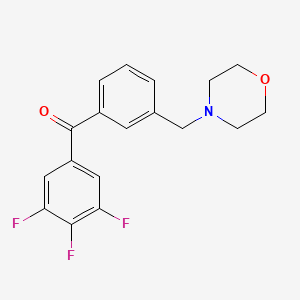
![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)
![Ethyl 6-[3-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1325652.png)
![Ethyl 7-[3-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325653.png)
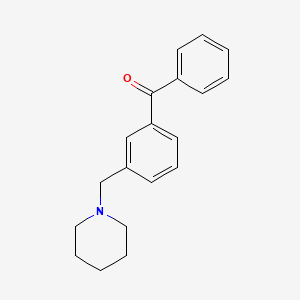
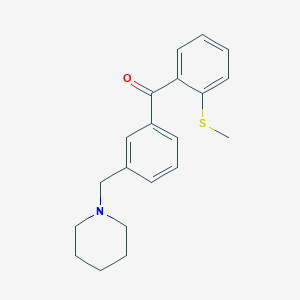
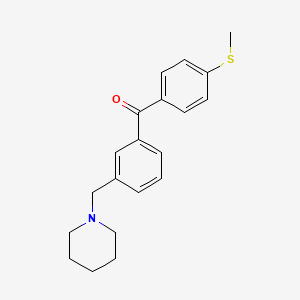
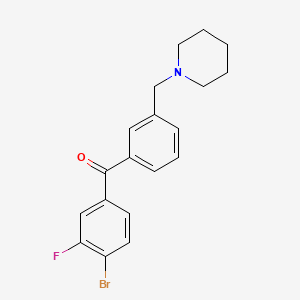
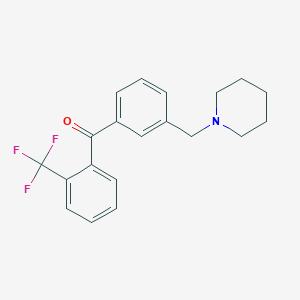
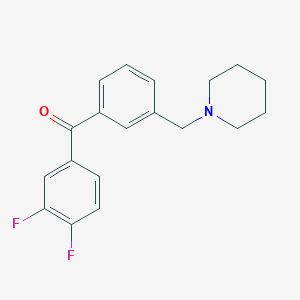
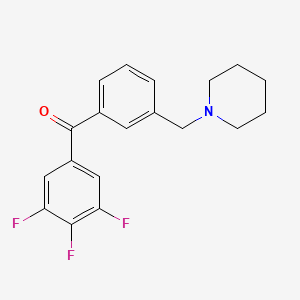
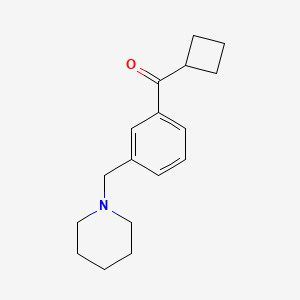
![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)